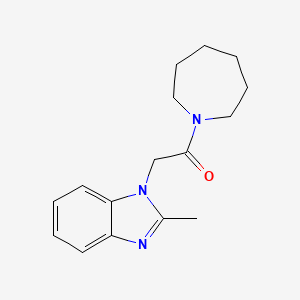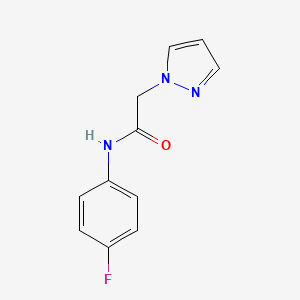![molecular formula C12H15N5O B7460318 N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)
N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide, commonly known as AMPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AMPTP belongs to the class of triazole-based compounds that possess antifungal, antibacterial, and anticancer properties.
Mécanisme D'action
AMPTP exerts its anticancer effects by inhibiting the activity of the enzyme phenylethanolamine N-methyltransferase (PNMT), which is involved in the biosynthesis of adrenaline and noradrenaline. By inhibiting PNMT, AMPTP can reduce the levels of these neurotransmitters, leading to the inhibition of cancer cell growth. AMPTP also possesses antifungal and antibacterial properties by disrupting the cell membrane of these microorganisms.
Biochemical and Physiological Effects:
AMPTP has been shown to have a variety of biochemical and physiological effects. Studies have shown that AMPTP can induce apoptosis, or programmed cell death, in cancer cells. AMPTP has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, AMPTP has been shown to reduce the levels of inflammatory cytokines, which are involved in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
AMPTP has several advantages for lab experiments, including its stability and ease of synthesis. However, there are also some limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of AMPTP, including its potential use as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Further studies are needed to determine the optimal dosage and administration of AMPTP for these applications. In addition, the development of new derivatives of AMPTP may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, AMPTP is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AMPTP possesses anticancer, antifungal, and antibacterial properties and has been shown to have a variety of biochemical and physiological effects. While there are some limitations to its use, AMPTP has several advantages for lab experiments, including its stability and ease of synthesis. Future studies will continue to explore the potential applications of AMPTP in the treatment of various diseases.
Méthodes De Synthèse
AMPTP can be synthesized using a variety of methods, including the reaction of 1,3-dibromo-2-propanol with 3-aminomethylphenylboronic acid in the presence of palladium catalysts. Another method involves the reaction of 3-aminomethylphenylboronic acid with 1,2,4-triazole-1-carboxylic acid in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Applications De Recherche Scientifique
AMPTP has been extensively studied for its potential therapeutic applications, including its anticancer properties. Studies have shown that AMPTP can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. AMPTP has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9(17-8-14-7-15-17)12(18)16-11-4-2-3-10(5-11)6-13/h2-5,7-9H,6,13H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHHFDMMIFRWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)CN)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B7460235.png)
![N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7460259.png)
![2-Methyl-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7460261.png)
![N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7460269.png)

![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)




![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)

![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)
